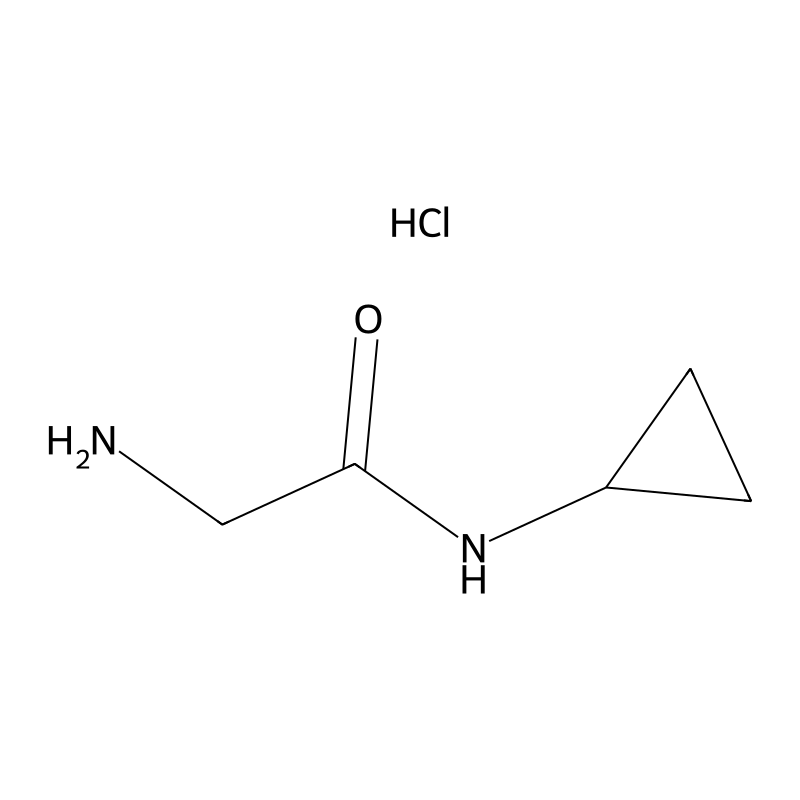

2-amino-N-cyclopropylacetamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-N-cyclopropylacetamide hydrochloride is a chemical compound with the molecular formula C5H11ClN2O and a molecular weight of 150.61 g/mol. It is recognized for its structural characteristics, which include an acetamide group and a cyclopropyl moiety, contributing to its unique properties. The compound is often used in various research applications due to its functional groups that allow for diverse chemical interactions .

- Hydrolysis: Breaking down into its constituent amine and acid components in the presence of water.

- Acylation: Reacting with acyl chlorides to form more complex amides.

- N-alkylation: Interacting with alkyl halides to produce substituted derivatives.

These reactions are essential for synthesizing more complex organic molecules in medicinal chemistry .

The synthesis of 2-amino-N-cyclopropylacetamide hydrochloride can be achieved through several methods:

- Direct Amination: Reacting cyclopropylacetyl chloride with ammonia or an amine under controlled conditions.

- Cyclization Reactions: Utilizing cyclopropane derivatives that can be transformed into the desired amide through various coupling reactions.

- Reduction Reactions: Starting from appropriate precursors, such as nitro compounds, followed by reduction to yield the amino group.

These methods highlight the versatility in synthesizing this compound, allowing for modifications that can enhance its properties for specific applications .

2-Amino-N-cyclopropylacetamide hydrochloride finds utility in various fields:

- Pharmaceutical Research: As a building block for synthesizing novel drugs targeting central nervous system disorders.

- Chemical Biology: In studies involving enzyme inhibition or receptor binding assays.

- Analytical Chemistry: Used as a standard in chromatographic techniques due to its well-defined properties .

Interaction studies involving 2-amino-N-cyclopropylacetamide hydrochloride are crucial for understanding its potential mechanisms of action. These studies may include:

- Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.

- Cellular Assays: Investigating the compound's effects on cell viability, signaling pathways, and metabolic processes.

- In Vivo Studies: Assessing pharmacokinetics and pharmacodynamics in animal models to establish therapeutic potential.

Such studies are essential for determining the viability of this compound as a therapeutic agent .

Several compounds share structural similarities with 2-amino-N-cyclopropylacetamide hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-N-methylacetamide | C4H9N2O | Contains a methyl group instead of cyclopropyl |

| N-Cyclopropylglycinamide | C5H10N2O | Lacks the acetamide functionality |

| 2-Amino-N-(2-chloro-6-fluorobenzyl)acetamide | C11H12ClN2O | Contains a chloro-fluorobenzene moiety |

Uniqueness of 2-Amino-N-cyclopropylacetamide Hydrochloride

What sets 2-amino-N-cyclopropylacetamide hydrochloride apart from these compounds is its specific combination of a cyclopropyl group and an acetamide functionality, which may offer unique interactions within biological systems. This distinct structure could lead to novel pharmacological profiles that are not present in similar compounds .

Core Structural Features

The compound’s structure comprises a cyclopropyl ring bonded to an acetamide backbone via an amino group, with a hydrochloride counterion stabilizing the salt form. Key features include:

- Cyclopropyl group: Introduces steric constraints and electronic effects, influencing reactivity.

- Acetamide moiety: Provides hydrogen-bonding capacity for biological interactions.

- Hydrochloride salt: Enhances solubility in polar solvents like water and ethanol.

Table 1: Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₁ClN₂O | |

| SMILES | C1CC1NC(=O)CN.Cl | |

| InChI Key | DYXKHNOFSUODKN-UHFFFAOYSA-N | |

| Crystallographic System | Tetragonal (derivatives) |